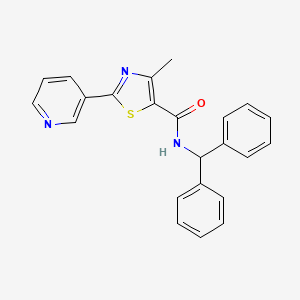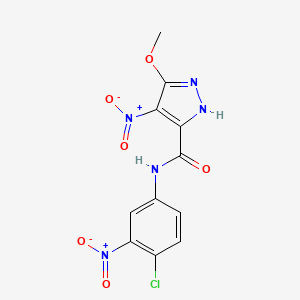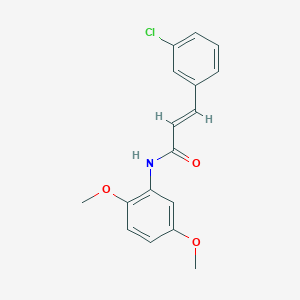![molecular formula C16H11N3O5S B4656149 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde
Overview
Description
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a research tool to study the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, cell death, and immune response.
Mechanism of Action
The mechanism of action of 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde involves its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is a ligand-gated ion channel that is activated by extracellular ATP. When the receptor is activated, it triggers a series of intracellular signaling pathways that lead to various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde are primarily related to its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in various physiological and pathological processes, including inflammation, cell death, and immune response. Therefore, the compound's effects are primarily related to its ability to modulate these processes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde in lab experiments are primarily related to its ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in various physiological and pathological processes, and the compound's ability to modulate the receptor's function makes it an essential tool in studying these processes.
The limitations of using 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde in lab experiments are primarily related to its specificity and potency. The compound's specificity and potency can vary depending on the experimental conditions, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research on 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde. Some of the potential future directions are:
1. Development of new 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor antagonists with improved specificity and potency.
2. Investigation of the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in other physiological and pathological processes.
3. Development of new drugs that can modulate the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function for therapeutic purposes.
4. Investigation of the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. The compound's ability to block the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function makes it an essential tool in studying various physiological and pathological processes, including inflammation, cell death, and immune response. The compound's specificity and potency are crucial factors that need to be considered when using it in lab experiments. There are several future directions for the research on 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde, including the development of new 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor antagonists and investigation of the receptor's role in various diseases.
Scientific Research Applications
3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is primarily used as a research tool to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's function and role in various physiological and pathological processes. The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is known to play a crucial role in inflammation, cell death, and immune response. Therefore, the compound's research application is primarily focused on the following areas:
1. Inflammation: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is known to be involved in the inflammatory response. Therefore, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in inflammation and to develop new anti-inflammatory drugs.
2. Cell Death: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is also known to be involved in various forms of cell death, including apoptosis and necrosis. Therefore, 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor's role in cell death and to develop new drugs that can target the receptor to prevent cell death.
3. Immune Response: The 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde receptor is involved in the immune response, and 3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde is used to study the receptor's role in immune response and to develop new drugs that can modulate the immune response.
properties
IUPAC Name |
3-nitro-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-9-11-6-7-14(13(8-11)19(21)22)25-16-18-17-15(24-16)10-23-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZITLFQYZZQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-[(5-methyl-2-furyl)methyl]-1-butanamine](/img/structure/B4656069.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4656075.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)

![1-(2,5-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4656106.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4656125.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)
![ethyl 2-(2-furoylamino)-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4656130.png)


![ethyl 4-benzyl-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4656138.png)

![N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4656169.png)
